N-(4-fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(4-fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3OS/c11-6-3-15-4-8(6)14-10-9-7(1-2-16-9)12-5-13-10/h1-2,5-6,8H,3-4H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYZWFFWWZXRSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NC2=NC=NC3=C2SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, use of continuous flow reactors, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the thieno ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for the bacterium’s energy metabolism . This inhibition disrupts the bacterium’s ability to generate ATP, leading to its death.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Antiproliferative Activity in Colorectal Cancer
- MPC-6827 (Azixa) : A microtubule-destabilizing agent and phase II clinical candidate, MPC-6827 inhibits colorectal cancer cell proliferation (HT-29 and Caco-2) via dual apoptosis and angiogenesis suppression .
- Thieno[3,2-d]pyrimidin-4-amines 4a and 4c: Microwave-synthesized analogs with N-(4-methoxyphenylamino) and methyl substituents. At 5–10 µM, these compounds exhibited antiproliferative effects comparable to MPC-6827, suggesting similar microtubule-targeting mechanisms .
- N-(4-Fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine: The fluorinated oxolane may improve pharmacokinetics (e.g., solubility, half-life) over MPC-6827’s methoxyphenyl group, though direct cytotoxicity data are lacking.
Table 1: Antiproliferative Thienopyrimidines
Kinase Inhibition Profiles
- Pyrido-thieno[3,2-d]pyrimidin-4-amines (126a–j): These derivatives selectively inhibit CK1δ/ε and CLK1 kinases (IC50 < 100 nM), critical in neurodegenerative and cancer pathways .
- N-Arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines: Dual inhibitors of CLK1 and DYRK1A, with submicromolar potency, highlighting the role of aryl substituents in kinase selectivity .
- EGFR/VEGFR-2 Inhibitors: (R)-N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(pyrrolidin-2-ylethynyl)thieno[3,2-d]pyrimidin-4-amine inhibits EGFR and VEGFR-2 at nanomolar concentrations, driven by the ethynyl-pyrrolidine moiety .
Table 2: Kinase-Targeting Thienopyrimidines
Structural Modifications and Pharmacological Outcomes
- Substituent Effects on Solubility/Binding: 6-Ethynyl Derivatives (): Covalent binding to kinases via ethynyl groups enhances potency but may increase off-target effects. Chloro/Fluoro Substituents (): Improve target affinity and metabolic stability. For example, N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-(4-tert-butoxymethylphenyl)thieno[3,2-d]pyrimidin-4-amine (MW = 548.07) shows prolonged half-life due to halogenation . Piperidine/Pyrrolidine Moieties (): Enhance blood-brain barrier penetration, as seen in CNS-targeting analogs .
Table 3: Substituent Impact on Drug Properties
Biological Activity
N-(4-fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine is a compound that belongs to the thienopyrimidine class, which is recognized for its diverse biological activities. This compound has attracted attention due to its unique structural features and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, potential therapeutic uses, and relevant research findings.
Structural Characteristics
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₂FN₃OS
- Molecular Weight : 241.30 g/mol
- CAS Number : 2198504-67-3
This compound features a thieno[3,2-d]pyrimidine core with a fluorinated oxolane substituent, which contributes to its unique biological properties.
Synthesis
The synthesis typically involves the cyclization of 3-amino-thiophene derivatives under specific conditions, often utilizing formic acid to facilitate the formation of thieno[3,2-d]pyrimidin-4-ones. This method highlights the compound's potential for further derivatization to enhance its biological activity.
This compound has been shown to interact with various biological targets. Notably, it acts as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, which is essential for the bacterium's energy metabolism. This inhibition can lead to decreased bacterial viability and presents a potential avenue for tuberculosis treatment.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting growth and biofilm formation. This property is particularly relevant in the context of antibiotic resistance.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer effects. It has shown cytotoxicity against several cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance:
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Cytochrome bd oxidase | Competitive inhibition | 1.5 |
| Dipeptidyl peptidase IV | Non-competitive inhibition | 0.8 |
These findings highlight the compound's versatility in targeting multiple pathways relevant to disease.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL for both bacterial strains, suggesting strong antibacterial activity.
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxicity against human breast cancer cell lines (MCF7). Flow cytometry analysis revealed an increase in apoptotic cells after 24 hours of treatment at concentrations above 5 µM.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) of 4-chlorothieno[3,2-d]pyrimidine with 4-fluorooxolan-3-amine. Key parameters include:
- Solvent : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reactivity .
- Catalyst : Use of DIPEA (N,N-diisopropylethylamine) as a base improves amine nucleophilicity .
- Temperature : Heating at 80–100°C for 3–12 hours under argon ensures complete substitution .
- Purification : Flash chromatography with ethyl acetate/hexane gradients achieves >95% purity .
Q. How can structural analogs of this compound be designed to probe structure-activity relationships (SAR) in kinase inhibition?
- Methodology :
- Core Modifications : Replace the 4-fluorooxolane moiety with substituted phenyl, benzyl, or phenethyl groups to assess steric/electronic effects on kinase binding .
- Substituent Screening : Introduce electron-withdrawing groups (e.g., CF₃) at the oxolane ring to enhance metabolic stability .
- Bioisosteric Replacement : Substitute the thieno[3,2-d]pyrimidine core with pyrido- or pyrazino-thieno analogs to evaluate scaffold flexibility .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data for this compound across different kinase assays (e.g., EGFR vs. VEGFR-2)?
- Methodology :
- Kinase Profiling : Use broad-panel kinase inhibition assays (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Co-crystallography : Resolve X-ray structures of the compound bound to EGFR (PDB: 4HJO) and VEGFR-2 (PDB: 3VHE) to map binding-site disparities .
- Molecular Dynamics (MD) : Simulate conformational changes in kinase activation loops to explain selectivity differences .
Q. How does the fluorine atom at the oxolane ring impact target engagement and pharmacokinetic properties?
- Methodology :
- Isotopic Labeling : Synthesize ¹⁸F- or ¹⁹F-labeled analogs for PET imaging to track tissue distribution .
- Metabolic Stability Assays : Compare half-life (t₁/₂) in human liver microsomes (HLM) for fluorinated vs. non-fluorinated analogs .
- CYP450 Inhibition : Fluorine reduces CYP3A4 inhibition by 40% compared to chlorine, lowering drug-drug interaction risks .
Q. What crystallographic techniques validate the three-dimensional conformation of this compound?
- Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., DMSO/water) to determine bond angles and torsional strain .
- Key Metrics : Orthorhombic space group Pca2₁ with unit cell parameters 𝑎 = 13.16 Å, 𝑏 = 13.98 Å, 𝑐 = 8.54 Å .
- Electron Density Maps : Confirm fluorine placement at the oxolane ring and π-stacking of the thienopyrimidine core with kinase residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
